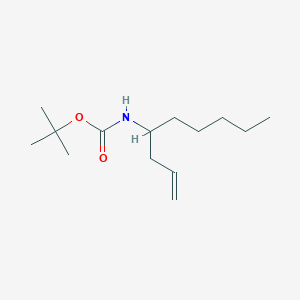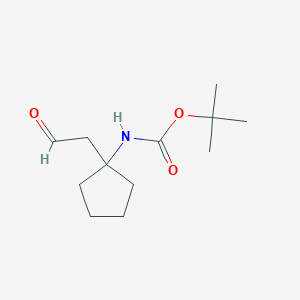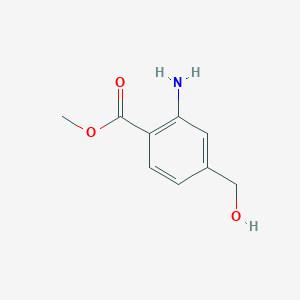![molecular formula C11H13N3 B3047079 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 135070-90-5](/img/structure/B3047079.png)
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
A methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .Scientific Research Applications
Synthesis and Industrial Production
Innovative synthesis methods have been developed for structurally similar compounds like 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, an intermediate in the production of angiotensin II antagonists. These methods demonstrate efficient processes suitable for industrial-scale production, highlighting the potential for large-scale synthesis of related compounds including 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (Stucky, Roduit, & Schmidt, 1997).
Antituberculotic Activity
Derivatives of imidazo[4,5-b]pyridine, like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, have been synthesized and tested for antituberculotic activity. This suggests that compounds within this chemical class, such as 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, may also have potential applications in treating tuberculosis (Bukowski & Janowiec, 1996).
Potential in Anticancer Research
Research has indicated that imidazo[4,5-b]pyridines can have significant activity in inhibiting mitosis and potentially possess antitumor properties. This opens avenues for the exploration of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in cancer research and therapy (Temple, Rose, Comber, & Rener, 1987).
Development of Therapeutic Agents
The imidazo[4,5-b]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This highlights the potential of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in the development of new therapeutic agents (Deep et al., 2016).
Antimicrobial and Anticancer Properties
Novel derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their antimicrobial and anticancer activities. This research paves the way for the exploration of 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in similar contexts (Banda et al., 2016).
Antioxidant Activity
Studies on derivatives of imidazo[4,5-b]pyridine have shown potential antioxidant activity. This suggests that compounds like 2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine could be explored for their antioxidant properties (Chaban et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-5-7(2)12-11-9(6)13-10(14-11)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLBPGJAGJGERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437999 | |
| Record name | 2-Cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
135070-90-5 | |
| Record name | 2-Cyclopropyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)







![1-[(Dimethylamino)methyl]cyclopropan-1-amine](/img/structure/B3047019.png)